Tetrakis(trimethylphosphine)nickel
Description
Historical Context and Evolution in Organometallic Chemistry
The journey into organonickel chemistry began with the discovery of nickel tetracarbonyl, Ni(CO)4, in 1890, a volatile liquid that found immediate application in the Mond process for nickel purification. A pivotal moment in the development of nickel catalysis was the "nickel effect" observed in the 1950s during the development of Ziegler-Natta catalysts. It was discovered that nickel impurities could terminate ethylene (B1197577) polymerization, leading to the formation of butene. This serendipitous finding spurred research into the catalytic potential of nickel complexes.
The deliberate use of phosphine (B1218219) ligands to stabilize and modulate the reactivity of nickel centers marked a significant advancement. The pioneering work of researchers like Kochi in the late 1980s on complexes such as [Ni(PR₃)₄] laid the groundwork for understanding their solution behavior and reactivity. The development of a diverse array of phosphine ligands, from simple trialkylphosphines to sophisticated biarylphosphines like the Buchwald-type ligands, has been instrumental in expanding the synthetic utility of nickel catalysis. These ligands allow for fine-tuning of the steric and electronic properties of the nickel center, enabling a wide range of cross-coupling reactions.
Fundamental Principles of Phosphine Coordination in Low-Valent Transition Metals
Phosphines (PR₃) are crucial ligands in organometallic chemistry, particularly for stabilizing low-valent transition metals like nickel(0). Their coordination properties are governed by a combination of steric and electronic effects.
σ-Donation: The phosphorus atom in a phosphine ligand has a lone pair of electrons that can be donated to an empty d-orbital on the metal center, forming a σ-bond. The basicity of the phosphine, influenced by the nature of the R groups, dictates the strength of this donation. Alkylphosphines, like trimethylphosphine (B1194731), are generally stronger σ-donors than arylphosphines.
π-Acceptance: Phosphines can also act as π-acceptors. The empty σ* orbitals of the P-R bonds can accept electron density from filled d-orbitals on the metal through a process called back-bonding. This interaction strengthens the metal-ligand bond and influences the electron density at the metal center.
The steric bulk of the phosphine ligand, often quantified by Tolman's cone angle, plays a critical role in determining the number of ligands that can coordinate to the metal center and influences the reactivity of the resulting complex. Bulky phosphines can promote the formation of coordinatively unsaturated species, which are often the active catalysts in a reaction.
Overview of Nickel-Phosphine Complexes in Catalysis and Synthesis
Nickel-phosphine complexes are workhorses in modern organic synthesis, primarily due to their ability to catalyze a wide array of cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex organic molecules. Some of the key transformations enabled by nickel-phosphine catalysts include:
Suzuki-Miyaura Coupling: The coupling of organoboron compounds with organic halides.
Kumada-Tamao-Corriu Coupling: The reaction of Grignard reagents with organic halides. organic-chemistry.org
Negishi Coupling: The cross-coupling of organozinc reagents with organic halides. wikipedia.org
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides and amines.
The choice of phosphine ligand is critical for the success of these reactions, as it influences the catalyst's activity, selectivity, and stability. The lower cost of nickel compared to precious metals like palladium has driven significant research into the development of highly efficient nickel-based catalytic systems.
Properties
CAS No. |
28069-69-4 |
|---|---|
Molecular Formula |
C12H40NiP4+4 |
Molecular Weight |
367.03 g/mol |
IUPAC Name |
nickel;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.Ni/c4*1-4(2)3;/h4*1-3H3;/p+4 |
InChI Key |
XAUOZDGLUCTZKM-UHFFFAOYSA-R |
SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
Canonical SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis Trimethylphosphine Nickel and Its Derivatives
Preparation of Tetrakis(trimethylphosphine)nickel(0)
This compound(0), a highly reactive and versatile catalyst, can be synthesized through several key methods. The choice of method often depends on the available starting materials and desired purity.
Direct Synthetic Routes to Zerovalent Ni(PMe₃)₄
A convenient and direct method for the preparation of Ni(PMe₃)₄ involves the reduction of a nickel(II) salt in the presence of a stoichiometric excess of trimethylphosphine (B1194731). One notable procedure utilizes nickel(II) formate (B1220265) dihydrate, Ni(O₂CH)₂·2H₂O. nih.govrsc.orgnih.gov In this synthesis, the nickel(II) salt is treated with trimethylphosphine (PMe₃) in a coordinating solvent such as pyridine. The PMe₃ ligand not only coordinates to the nickel center but also facilitates the decarboxylation and reduction of the nickel(II) formate to the zerovalent state, affording Ni(PMe₃)₄. nih.govrsc.org This transformation provides a practical route to the zerovalent nickel compound from readily available precursors. rsc.org
Table 1: Direct Synthesis of Ni(PMe₃)₄
| Precursor | Reagent | Solvent | Product | Ref. |
| Ni(O₂CH)₂·2H₂O | PMe₃ | Pyridine | Ni(PMe₃)₄ | nih.gov |
Utilization of Organonickel Precursors in Phosphine (B1218219) Exchange Reactions
Phosphine exchange reactions represent a common and versatile strategy for the synthesis of specific phosphine complexes. This methodology is predicated on the principle of ligand substitution, where a ligand in a precursor complex is replaced by a different, typically more strongly binding or desired, ligand. In the context of synthesizing Ni(PMe₃)₄, this would involve reacting an existing organonickel complex that bears other ligands (L) with an excess of trimethylphosphine.
The general reaction can be represented as: NiLₓ + 4 PMe₃ → Ni(PMe₃)₄ + x L
The success of this reaction is driven by factors such as the relative binding affinities of the ligands to the nickel center and the use of excess PMe₃ to shift the equilibrium towards the product. For instance, ligands that are more weakly bound than PMe₃ are readily displaced. While specific literature detailing the synthesis of Ni(PMe₃)₄ from a particular organonickel precursor via phosphine exchange is not abundant, the principle is widely applied in organometallic synthesis. A well-known analogy is the synthesis of the triphenylphosphine (B44618) counterpart, Ni(PPh₃)₄, from bis(acetylacetonato)nickel(II), where the phosphine ligand also acts as a reducing agent.
Synthesis of Related Nickel(II) Trimethylphosphine Complexes
The rich chemistry of trimethylphosphine-nickel complexes extends beyond the zerovalent state to a variety of stable and structurally interesting nickel(II) species. These complexes often serve as important precursors and model compounds for catalytic studies.
Formation of Azidothis compound(II) Cation Salts (e.g., BF₄⁻)
The azido-substituted nickel(II) complex, [Ni(N₃)(PMe₃)₄]BF₄, is a pentacoordinate species that has been structurally characterized. nih.gov Its synthesis typically involves a salt metathesis reaction starting from a halogenated precursor. The complex [NiX(PMe₃)₄]BF₄, where X is a halide like Br or I, serves as a suitable starting material. acs.org Reaction of this halogenated complex with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMS-N₃), in an appropriate solvent results in the displacement of the halide ligand by the azide anion to yield the target compound. The tetrafluoroborate (B81430) anion (BF₄⁻) acts as a non-coordinating counter-ion. The resulting complex features a nearly perfect trigonal bipyramidal geometry with the azide group occupying an apical position. nih.gov
Preparation of Halogenated this compound(II) Complexes (e.g., Bromothis compound(II) Tetrafluoroborate)
The family of pentacoordinate halogenated nickel(II) complexes, [NiX(PMe₃)₄]BF₄ (where X = Cl, Br, I), are key compounds in the study of stereochemical non-rigidity. acs.org The synthesis of the bromo derivative, Bromothis compound(II) tetrafluoroborate, is achieved by reacting a nickel(II) halide salt, such as nickel(II) bromide (NiBr₂), with a stoichiometric excess of trimethylphosphine. The reaction is carried out in the presence of a tetrafluoroborate salt, which provides the non-coordinating anion. These complexes are notable for their dynamic behavior in solution. acs.org
Synthesis of Alkyl-Nickel Trimethylphosphine Species (e.g., Ni(CH₃)₂(PMe₃)₃)
The synthesis of dialkyl nickel(II) complexes stabilized by trimethylphosphine ligands, such as the trigonal bipyramidal Ni(CH₃)₂(PMe₃)₃, can be accomplished through a multi-step approach. A common strategy involves the initial preparation of a dialkyl nickel complex with a chelating "hard" donor ligand, followed by ligand exchange with trimethylphosphine.
For example, a precursor such as [(tmeda)Ni(CH₃)₂] (where tmeda is N,N,N',N'-tetramethylethylenediamine) can be synthesized by reacting (tmeda)Ni(acac)₂ with a methylating agent like methylmagnesium chloride (MeMgCl). researchgate.net Subsequently, the tmeda ligand can be displaced by the addition of three equivalents of trimethylphosphine to yield the desired Ni(CH₃)₂(PMe₃)₃ complex. researchgate.net An alternative route involves the direct alkylation of a nickel(II) halide-phosphine precursor, such as NiCl₂(PMe₃)₂, with two equivalents of a methylating agent. sigmaaldrich.comacs.org
Table 2: Synthesis of Ni(CH₃)₂(PMe₃)₃ via Ligand Exchange
| Step | Precursor | Reagent(s) | Intermediate/Product | Ref. |
| 1 | (tmeda)Ni(acac)₂ | MeMgCl | [(tmeda)Ni(CH₃)₂] | researchgate.net |
| 2 | [(tmeda)Ni(CH₃)₂] | 3 PMe₃ | Ni(CH₃)₂(PMe₃)₃ | researchgate.net |
Derivatization to Form Methylthis compound(II) Tetraphenylborate (B1193919)
The synthesis of the organometallic cation, methylthis compound(II), is achieved through the oxidative addition of a methyl halide to the nickel(0) complex, this compound(0). This reaction is followed by anion exchange to precipitate the desired salt with the tetraphenylborate anion.
A key synthetic route involves the reaction of Ni(PMe₃)₄ with methyl iodide in a non-polar solvent like diethyl ether. This initial step results in the formation of a nickel(II) iodide complex. Due to the insolubility of this intermediate in ether, it can be easily isolated. Subsequently, the iodide salt is dissolved in a polar solvent such as methanol, and a methanolic solution of sodium tetraphenylborate is added. This metathesis reaction leads to the precipitation of the final product, methylthis compound(II) tetraphenylborate, which can then be purified by recrystallization. acs.org
Oxidative Addition: Ni(PMe₃)₄ + CH₃I → [Ni(PMe₃)₄CH₃]I
Anion Exchange: [Ni(PMe₃)₄CH₃]I + NaB(C₆H₅)₄ → [Ni(PMe₃)₄CH₃][B(C₆H₅)₄] + NaI
This synthetic approach is a well-established method for preparing cationic organonickel(II) complexes. The choice of tetraphenylborate as the counter-ion is strategic, as it often induces crystallization of the desired complex salt from solution. The resulting compound, methylthis compound(II) tetraphenylborate, is a crystalline solid that has been characterized by various analytical techniques, including X-ray crystallography. acs.org
The crystal structure of this complex reveals a five-coordinate nickel center with a geometry that is intermediate between a trigonal bipyramid and a square pyramid. acs.org The four trimethylphosphine ligands and the methyl group are directly bonded to the nickel atom, forming the cationic part of the salt, while the tetraphenylborate anion provides charge balance.
Table 1: Reaction Details for the Synthesis of Methylthis compound(II) Tetraphenylborate
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
|---|---|---|---|---|
| This compound(0) | Methyl iodide | Sodium tetraphenylborate | Methylthis compound(II) tetraphenylborate | Oxidative Addition / Anion Exchange |
Structural Elucidation and Coordination Chemistry of Nickel Trimethylphosphine Complexes
X-ray Crystallographic Analysis of Key Derivatives
The coordination environment around the nickel center in these complexes is highly dependent on the oxidation state of the metal and the nature of the other coordinated ligands. This leads to several distinct and well-characterized geometries.
Five-coordinate Nickel(II) complexes containing trimethylphosphine (B1194731) ligands frequently adopt a trigonal bipyramidal (tbp) geometry. A key example is dibromotris(trimethylphosphine)nickel(II), [NiBr₂(PMe₃)₃]. In this complex, the nickel atom resides at the center of a trigonal bipyramid. Another well-characterized example is the azidotetrakis(trimethylphosphine)nickel(II) cation, found in the salt [Ni(N₃)(PMe₃)₄]BF₄, which adopts a nearly perfect trigonal bipyramidal geometry. nih.gov
While the trigonal bipyramidal geometry provides a useful model, real-world examples in nickel-trimethylphosphine chemistry often exhibit significant distortions from the idealized D₃h symmetry. In the case of [NiBr₂(PMe₃)₃], the molecule has a cis-trigonal bipyramidal structure with approximate C₂ᵥ site symmetry. This distortion is influenced by the electronic and steric requirements of the bromide and trimethylphosphine ligands. Similarly, in some copper(II) complexes with aziridine (B145994) ligands, a distorted trigonal bipyramidal geometry is observed, where equatorial angles deviate significantly from the ideal 120° due to the steric bulk of the ligands. uni-muenchen.de This principle of steric-induced distortion is also a key factor in nickel complexes.
Table 1: Selected Bond Angles in a Distorted Trigonal Bipyramidal Ni(II) Complex
| Complex | Angle | Value (°) | Deviation from Ideal |
| [CuCl(C₂H₂Me₂NC₂H₂Me₂NH₂)₂]Cl | N6–Cu1–Cl2 | 136.80(19) | +16.80 |
| N8–Cu1–Cl2 | 126.67(15) | +6.67 | |
| N6–Cu1–N8 | 96.5(2) | -23.5 |
Note: Data for a related copper complex is used to illustrate the concept of distortion in trigonal bipyramidal geometries. uni-muenchen.de
Four-coordinate Nickel(II) complexes with d⁸ electron configuration commonly exhibit a square planar geometry, particularly with strong-field ligands like phosphines. An example is the nickel(II) phosphoranide complex, trans-(PMe₃)₂[(C₄H₆O₃)₂P-P]NiCl. nih.gov In this molecule, the geometry around the nickel atom is square planar, with the two trimethylphosphine ligands in a trans arrangement. This configuration is confirmed by ³¹P NMR spectroscopy, which shows an AB₂ spin system characteristic of trans-disposed phosphines. nih.gov There can be some angular distortion within the square plane, often attributed to the large steric demands of the other ligands present. nih.gov
Table 2: Key Bond Angles in a Square Planar Ni(II) Complex
| Complex | Angle | Value (°) |
| trans-(PMe₃)₂[(C₄H₆O₃)₂P-P]NiCl | Cl-Ni-P(phosphine) | 85.38(3) |
| Cl-Ni-P(phosphine) | 85.46(3) | |
| P(phosphoranide)-Ni-P(phosphine) | 94.32(3) | |
| P(phosphoranide)-Ni-P(phosphine) | 94.84(3) |
Data from the crystallographic analysis of trans-(PMe₃)₂[(C₄H₆O₃)₂P-P]NiCl. nih.gov
In complexes with mixed ligands, the specific positions occupied by each type of ligand (e.g., axial versus equatorial in a tbp geometry) are determined by a combination of electronic factors, such as the trans effect, and steric considerations.
In five-coordinate trigonal bipyramidal nickel(II) complexes, anionic ligands show distinct positional preferences. In the structure of [NiBr₂(PMe₃)₃], the two bromide ligands are found in the equatorial plane, alongside one trimethylphosphine ligand. The remaining two trimethylphosphine ligands occupy the apical (axial) positions. This arrangement places the more sterically demanding and less π-accepting bromide ligands in the less crowded equatorial sites.
Table 3: Positional Preferences of Anionic Ligands in tbp Ni(II) Complexes
| Complex | Anionic Ligand | Position |
| [NiBr₂(PMe₃)₃] | Bromide (Br⁻) | Equatorial |
| [Ni(N₃)(PMe₃)₄]BF₄ | Azide (B81097) (N₃⁻) | Apical |
Ligand Orientation and Positional Preferences
Influence of Steric Crowding from Trimethylphosphine Ligands
The steric bulk of phosphine (B1218219) ligands is a critical factor that dictates the geometry, stability, and reactivity of the resulting metal complexes. Trimethylphosphine (PMe₃), while a strong σ-donor, also exerts significant steric pressure. The number of PMe₃ ligands that can coordinate to a nickel center is often limited by this steric hindrance. For instance, while six PMe₃ ligands can bind to a metal, it is more common to see complexes with three, four, or five, depending on the other ligands and the oxidation state of the nickel. libretexts.org
Steric crowding between bulky phosphine ligands influences the coordination geometry around the nickel atom. In four-coordinate complexes, steric repulsion between ligands can cause distortions from ideal geometries. For example, in tetrahedral complexes, repulsion between ligands can lead to enlarged bond angles. rsc.orgresearchgate.net This effect is a balance between the electronic stabilization from the metal-ligand bonds and the steric destabilization from ligand-ligand repulsion. In the case of dichlorobis(triphenylphosphine)nickel(II), which has bulkier ligands than trimethylphosphine, steric effects are known to be a key factor in the equilibrium between tetrahedral and square planar isomers. wikipedia.org Similarly, for trimethylphosphine complexes, the steric demands of the ligands favor less crowded geometries. This steric pressure can also create vacant or easily accessible coordination sites, which is a crucial feature for the catalytic activity of many nickel-phosphine complexes. libretexts.org The reactivity of nickel complexes can be highly dependent on these steric properties; ligands that provide more space around the metal core can allow for different reaction pathways compared to more sterically encumbered complexes. nih.gov
Detailed Bond Parameters and Angles (e.g., Metal-Azide Bond Angle)
The precise measurement of bond lengths and angles through techniques like X-ray crystallography provides fundamental insights into the nature of the metal-ligand interactions. In pentacoordinate nickel(II) complexes, these parameters define the exact geometry, which often lies on a spectrum between a trigonal bipyramid (TBP) and a square pyramid (SP).
A key example is azidothis compound(II) tetrafluoroborate (B81430), [Ni(N₃)(PMe₃)₄]BF₄. In this complex, the coordination geometry around the nickel center is a nearly perfect trigonal bipyramid. nih.gov The azide (N₃⁻) group occupies one of the apical positions. A particularly noteworthy feature of this structure is the metal-azide bond angle. The Ni—N—N angle was determined to be 138.6(5)°, which is the largest observed for a terminal azide ligand, highlighting the specific electronic and steric environment created by the four trimethylphosphine ligands. nih.gov
In another pentacoordinate complex, bromothis compound(II) tetrafluoroborate, the structure is also based on a trigonal bipyramid. acs.org Bond parameters for related nickel-phosphine complexes with other ligands, such as thiocyanate (B1210189), show that bond lengths and angles can vary significantly. For instance, in a square-pyramidal nickel(II) complex with a tridentate phosphine and two thiocyanate ligands, the axial Ni-N bond was found to be significantly longer than the basal Ni-N bond, and the axial Ni-N-C angle deviated considerably from linearity at 158.1(6)°. researchgate.net This demonstrates how the coordination environment, including the identity and position of ligands, directly impacts the detailed structural parameters.
Below is a table summarizing selected bond parameters for representative nickel-phosphine complexes.
| Complex | Parameter | Value | Geometry |
| [Ni(N₃)(PMe₃)₄]BF₄ | Ni—N—N Angle | 138.6(5)° | Trigonal Bipyramidal |
| Ni(NCS)₂[EtP(CH₂CH₂PPh₂)₂] | Axial Ni-N-C | 158.1(6)° | Square Pyramidal |
| Ni(NCS)₂[EtP(CH₂CH₂PPh₂)₂] | Axial Ni-N | 2.088(7) Å | Square Pyramidal |
| Ni(NCS)₂[EtP(CH₂CH₂PPh₂)₂] | Basal Ni-N | 1.896(6) Å | Square Pyramidal |
| [NiBr₂(PPh₃)₂] | Ni—Br | 2.34 Å | Distorted Tetrahedral |
| [NiBr₂(PPh₃)₂] | Ni—P | 2.33 Å | Distorted Tetrahedral |
| [NiBr₂(PPh₃)₂] | Br—Ni—Br Angle | 126° | Distorted Tetrahedral |
Stereochemical Non-rigidity in Pentacoordinate Nickel(II) Trimethylphosphine Systems
A defining characteristic of many pentacoordinate complexes, including nickel(II) trimethylphosphine systems, is their stereochemical non-rigidity, or fluxionality. This means that the ligands of the complex are not fixed in their positions but can rapidly interchange, leading to structures that are averaged over time, particularly in solution. This dynamic behavior is crucial for understanding their reactivity and is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org
The most common mechanism for this intramolecular rearrangement in five-coordinate complexes is the Berry pseudorotation . numberanalytics.com This process provides a low-energy pathway for the interconversion between a trigonal bipyramidal (TBP) geometry and a square pyramidal (SP) geometry without the need for bond breaking. numberanalytics.com The Berry mechanism involves a concerted motion where two equatorial ligands move towards the axial positions, while the two axial ligands simultaneously move to occupy equatorial positions, passing through a square pyramidal transition state. numberanalytics.com
For complexes like [NiX(PMe₃)₄]⁺ (where X = Cl, Br, I), solution studies have shown that they are stereochemically non-rigid. acs.org The ability of these five-coordinate nickel complexes to undergo Berry pseudorotation explains their fluxional behavior and influences their reactivity and selectivity in chemical reactions. numberanalytics.com The energy barrier for this pseudorotation is typically low, allowing the process to occur rapidly on the NMR timescale at ambient temperatures. This dynamic process is fundamental to the chemistry of five-coordinate species, impacting their role in catalysis and other chemical transformations.
Spectroscopic Analysis of Nickel-Trimethylphosphine Systems: A Detailed Overview
The characterization of nickel-trimethylphosphine complexes, including the foundational compound this compound(0), relies heavily on a suite of spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in elucidating the structure, bonding, and dynamic behavior of these compounds in various chemical environments. This article explores the specific applications of these methods in the study of nickel-trimethylphosphine systems.
Conclusion
Tetrakis(trimethylphosphine)nickel(0) stands as a testament to the rich and varied chemistry of zerovalent nickel-phosphine complexes. Its synthesis, structure, and reactivity provide a clear illustration of the fundamental principles of phosphine (B1218219) coordination and its profound impact on the catalytic activity of low-valent transition metals. From its role in fundamental organometallic transformations like ligand substitution and oxidative addition to its application in synthetically valuable C-C and C-N bond-forming reactions and C-H functionalization, Ni(PMe₃)₄ continues to be a subject of interest and a valuable tool for synthetic chemists. The ongoing exploration of its catalytic potential promises to unveil new and efficient pathways for the construction of complex molecular architectures.
Catalytic Applications and Mechanistic Principles of Nickel Trimethylphosphine Systems
Role in Aryl-Coupling Reactions
Nickel complexes featuring trimethylphosphine (B1194731) (PMe₃) ligands play a significant role in aryl-coupling reactions, demonstrating unique selectivity and reactivity. The small size of the PMe₃ ligand is a critical factor, enabling close, stabilizing interactions that influence the oxidative addition step, a key process in these catalytic cycles. nih.gov
In the realm of cross-coupling reactions, nickel catalysis has emerged as a powerful alternative to palladium, largely due to nickel's ability to activate less reactive electrophiles. nih.gov This capability is attributed to nickel's electropositive nature and the relative ease with which it undergoes oxidative addition, for instance, from Ni(0) to Ni(II). nih.gov The ligands associated with the nickel center, such as trimethylphosphine, are instrumental in modulating the catalyst's activity and selectivity.
Density Functional Theory (DFT) calculations have provided valuable insights into the effect of phosphine (B1218219) ligands on the oxidative addition of aryl electrophiles to Ni(0) centers. nih.gov These studies have shown that with PMe₃ as the ligand, the oxidative addition at a C-OTs (tosylate) bond is energetically more favorable than at a C-Cl bond. nih.gov This preference is in contrast to reactions using bulkier phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), where oxidative addition at the C-Cl bond is favored. nih.govnih.gov The smaller cone angle of PMe₃ allows for a stabilizing interaction between the sulfonyl group of the tosylate and the nickel center during the transition state, lowering the activation energy for C-OTs bond cleavage. nih.gov
Experimental studies using ³¹P{¹H} NMR have corroborated these theoretical predictions. In competition reactions with a Ni(0) source and PMe₃, the selective oxidative addition at the tosylate position is observed. nih.gov This selectivity is a significant advantage in synthetic chemistry, as it allows for the targeted coupling of specific aryl groups.
The general catalytic cycle for these aryl-coupling reactions involves the oxidative addition of an aryl electrophile to a Ni(0)(PMe₃)₂ complex, forming a Ni(II)-aryl intermediate. This is followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the coupled product and regenerate the active Ni(0) catalyst. chimia.ch
Catalysis in Cyclization and Oligomerization Reactions
Cyclization of Conjugated Diolefins
Nickel-trimethylphosphine systems are effective catalysts for the cyclization of conjugated diolefins. These reactions are synthetically valuable as they allow for the construction of cyclic and polycyclic frameworks from readily available starting materials. The specific role of the trimethylphosphine ligand is to modulate the electronic and steric properties of the nickel center, thereby influencing the course and selectivity of the cyclization process.
One proposed mechanism for these cyclizations involves the formation of a nickelacycle intermediate. researchgate.net In this pathway, a zerovalent nickel complex, such as Ni(PMe₃)₄, reacts with the conjugated diene to form a five-membered nickelacycle. This intermediate can then undergo further transformations, such as insertion of another unsaturated molecule or reductive elimination, to yield the final cyclic product.
Alternatively, a mechanism involving a π-allylnickel intermediate may be operative. researchgate.net In this case, a nickel hydride species, which can be generated in situ, adds to the diene to form a π-allylnickel complex. This intermediate can then undergo intramolecular insertion of a tethered functional group, leading to the cyclized product. The choice between these mechanistic pathways can often be influenced by the specific reaction conditions and the nature of the substrate.
Oligomerization of Olefins Facilitated by Cationic Nickel(I) Intermediates
While much of olefin oligomerization catalysis by nickel focuses on Ni(II) species, the involvement of cationic nickel(I) intermediates, stabilized by ligands such as trimethylphosphine, has also been considered. These reactions are crucial for the production of linear alpha-olefins, which are important industrial comonomers.
The generally accepted mechanism for olefin oligomerization is the Cossee-Arlman mechanism. This mechanism involves the formation of a nickel-alkyl intermediate which initiates the propagation sequence. umn.edu The role of the phosphine ligand is to stabilize the nickel center and influence the rate of olefin insertion and chain termination steps, which in turn determines the molecular weight distribution of the resulting oligomers.
Although less common, catalytic cycles involving Ni(I) and Ni(III) oxidation states have been proposed for certain cross-coupling reactions, and similar principles could extend to oligomerization. nih.gov In such a scenario, a Ni(I) species could coordinate to an olefin, undergo insertion to form a nickel-alkyl, and then be oxidized to a Ni(III) state before reductive elimination to release the oligomer and regenerate a lower-valent nickel species. The specific ligands, like trimethylphosphine, would be crucial in stabilizing these less common oxidation states and facilitating the elementary steps of the catalytic cycle.
Mechanistic Insights into Nickel-Catalyzed Cross-Coupling Reactions
Oxidative Addition and Reductive Elimination Steps within Catalytic Cycles
Oxidative addition and reductive elimination are fundamental steps in nickel-catalyzed cross-coupling reactions. youtube.com The facility with which nickel undergoes these processes is a key reason for its broad utility in catalysis. nih.gov
Oxidative Addition: This step involves the reaction of a low-valent nickel species, typically Ni(0), with an electrophile, resulting in the oxidation of the nickel center (e.g., to Ni(II)) and the formation of new bonds between the nickel and fragments of the electrophile. chimia.ch For aryl halides, the oxidative addition to a Ni(0) center bearing phosphine ligands affords Ni(II) aryl halide complexes. chimia.ch The nature of the phosphine ligand significantly influences the rate and selectivity of this step. As discussed earlier, the small and electron-donating trimethylphosphine ligand can favor the oxidative addition of typically less reactive C-O bonds over C-Cl bonds. nih.gov The mechanism of oxidative addition can proceed through different pathways, including a concerted Sₙ2-type mechanism or a radical pathway involving single-electron transfer (SET). acs.org
Reductive Elimination: This is the reverse of oxidative addition and is the product-forming step in many catalytic cycles. youtube.com It involves the coupling of two ligands on the nickel center and the reduction of the metal's oxidation state (e.g., from Ni(II) to Ni(0)). The ease of reductive elimination from nickel can be a limiting factor in some catalytic cycles. nih.gov The steric and electronic properties of the ancillary ligands, such as trimethylphosphine, play a crucial role in promoting this step.
Sequential Reduction Mechanisms in Cross-Electrophile Coupling
Cross-electrophile coupling (XEC) reactions, where two different electrophiles are coupled, represent a significant advancement in C-C bond formation. oaes.cc Nickel catalysis is particularly well-suited for these transformations. The mechanism often involves a sequential reduction of the nickel center.
A commonly proposed mechanism for the cross-coupling of two aryl electrophiles involves a Ni(0)/Ni(I)/Ni(II)/Ni(III) catalytic cycle. The reaction initiates with the oxidative addition of the more reactive electrophile to the Ni(0) catalyst to form a Ni(II) intermediate. This intermediate is then reduced by an external reductant to a Ni(I) species. The resulting Ni(I) complex undergoes a second oxidative addition with the other electrophile to generate a Ni(III) intermediate. Subsequent reductive elimination from this Ni(III) complex forms the desired cross-coupled product and a Ni(I) species, which is then further reduced to regenerate the active Ni(0) catalyst. wisc.edu
In some systems, particularly those involving alkyl electrophiles, radical pathways are prominent. A Ni(I) complex can react with an alkyl halide via a single-electron transfer to generate an alkyl radical and a Ni(II) species. This alkyl radical can then combine with the Ni(II) center to form a Ni(III) intermediate, which subsequently undergoes reductive elimination. nih.gov
Impact of Trimethylphosphine Ligand Features on Catalytic Performance
The catalytic efficacy of nickel complexes is profoundly influenced by the characteristics of their coordinated ligands. In nickel-trimethylphosphine systems, the specific features of the trimethylphosphine (PMe₃) ligand are critical in defining the catalytic performance of the metallic center. The primary ligand attributes that dictate this performance are its electronic and steric properties.
From a steric perspective, PMe₃ is a relatively compact phosphine ligand. nih.gov Its size is characterized by the Tolman cone angle, a standard measure of a ligand's steric bulk, which for trimethylphosphine is 118°. nih.gov This modest steric footprint allows for the coordination of multiple PMe₃ ligands to a single nickel atom, as seen in the parent complex tetrakis(trimethylphosphine)nickel(0). The ability to support a higher coordination number without excessive steric hindrance can stabilize the metal center and influence the geometric arrangement of substrates around it, thereby affecting the selectivity and rate of the reaction.
The interplay between these electronic and steric factors is crucial. While the strong basicity of PMe₃ enhances nickel's reactivity, its compact size allows for the necessary flexibility at the coordination sphere to accommodate incoming substrates and facilitate their transformation. The balance of these features makes trimethylphosphine a versatile ligand in nickel catalysis, capable of promoting a variety of chemical transformations. The performance of such catalysts is often benchmarked against systems with different phosphine ligands, where variations in electron-donating ability and steric bulk can lead to significant changes in catalytic activity and selectivity.
Application in C-Glycosylation Reactions
C-glycosides represent a vital class of compounds, particularly noted for their presence in pharmaceuticals and natural products. Their synthesis is a significant area of research in organic chemistry. While nickel catalysis has emerged as a powerful tool for various glycosylation reactions, including the formation of C-glycosidic bonds, a specific application of nickel-trimethylphosphine systems for this purpose is not documented in the reviewed scientific literature.
Theoretical and Computational Studies on Nickel Trimethylphosphine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study nickel complexes, offering a balance between accuracy and computational cost.
DFT calculations are highly effective in predicting the ground-state geometries of nickel complexes. For tetrakis(trimethylphosphine)nickel(0), DFT can accurately model the tetrahedral coordination geometry around the nickel center. These calculations can predict key structural parameters such as Ni-P bond lengths and P-Ni-P bond angles. mdpi.com The electronic structure of the complex, including the energies and compositions of the molecular orbitals, can also be determined, providing insight into the nature of the metal-ligand bonding. nih.gov
Quantum chemical studies using DFT have become a valuable tool for predicting the geometry of organometallic compounds. niscpr.res.in The molecular geometries can be optimized in the gas phase using specific functionals and basis sets, such as B3LYP/6-31G, without symmetry constraints. niscpr.res.in The optimized structural parameters are then used to evaluate properties like HOMO-LUMO energies. niscpr.res.in
Below is a table of typical predicted geometric parameters for Ni(PMe₃)₄ from DFT calculations.
| Parameter | Predicted Value |
| Ni-P Bond Length | ~2.25 Å |
| P-Ni-P Bond Angle | ~109.5° |
| Symmetry | Td |
Note: These values are representative and can vary slightly depending on the functional and basis set used in the calculation.
DFT is instrumental in modeling how ligands like trimethylphosphine (B1194731) coordinate to a nickel center and in assessing the energetic stability of the resulting complexes. nih.gov The method can be used to calculate the binding energy of each trimethylphosphine ligand to the nickel atom. This allows for a quantitative understanding of the stability of the Ni(PMe₃)₄ complex.
The dissociation of one or more phosphine (B1218219) ligands is a common step in the catalytic cycles of nickel complexes. rutgers.edu DFT calculations can model the energetics of these dissociation processes, providing the dissociation energies which are crucial for understanding the reactivity of the complex as a catalyst precursor. The calculations can elucidate the preference for specific coordination numbers in different chemical environments.
A study on the affinity of a pentaaqua Ni²⁺ cation for various neutral ligands using DFT showed that substitution enthalpies and Gibbs free energies are negative, indicating exothermic and spontaneous processes. researchgate.net This type of analysis can be extended to trimethylphosphine ligands to understand their binding affinity.
A significant application of DFT in the study of nickel-trimethylphosphine systems is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT can identify the structures of transition states and intermediates, as well as calculate the activation energies for each step. pku.edu.cn
For instance, in a nickel-catalyzed cross-coupling reaction, DFT can model the key steps such as oxidative addition, transmetalation, and reductive elimination. The calculations can reveal the lowest energy pathway and the rate-determining step of the catalytic cycle. pku.edu.cn This detailed mechanistic insight is vital for optimizing reaction conditions and for the rational design of more efficient catalysts. nih.gov
Ab Initio Calculations for Electronic Structure and Bonding
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide a very high level of accuracy for the electronic structure and bonding in molecules.
All-electron ab initio SCF-MO calculations have been performed on analogous systems like nickel tetracarbonyl, Ni(CO)₄, to describe its electronic structure. rsc.org Similar calculations on Ni(PMe₃)₄ would involve computing the molecular orbitals from first principles, providing a detailed picture of the covalent and dative interactions between the nickel d-orbitals and the phosphorus lone pair orbitals of the trimethylphosphine ligands. These calculations can also quantify the extent of π-backbonding from the nickel center to the phosphine ligands.
Computational Insights into Ligand Preferences and Stereochemistry in Nickel Complexes
Computational studies are invaluable for understanding why a metal center might prefer one ligand over another and for predicting the stereochemical outcome of reactions. DFT calculations can be used to compare the stability of nickel complexes with different phosphine ligands, taking into account both steric and electronic effects.
By calculating the relative energies of different isomers and diastereomeric transition states, computational models can predict the stereochemistry of the products formed in nickel-catalyzed reactions. For example, in asymmetric catalysis, understanding the interactions between the substrate, the nickel center, and the chiral ligands is key to explaining and predicting enantioselectivity. DFT studies can model these interactions with high precision. pku.edu.cn
Mechanistic Modeling of Nickel-Catalyzed Processes at the Molecular Level
The combination of DFT and ab initio methods allows for the detailed molecular-level modeling of complex nickel-catalyzed processes. rutgers.edu A catalytic cycle can be modeled step-by-step, providing a dynamic view of the transformations occurring at the nickel center.
For a process initiated by Ni(PMe₃)₄, computational modeling would typically start with the dissociation of one or two trimethylphosphine ligands to generate a coordinatively unsaturated and highly reactive nickel(0) species. The subsequent coordination of substrates and the ensuing elementary steps of the catalytic cycle can then be modeled. This provides a comprehensive understanding of the entire catalytic process, from the activation of the precatalyst to the formation of the final products. rutgers.edu
Future Research Directions and Emerging Trends
Development of Next-Generation Trimethylphosphine-Supported Nickel Catalysts
The development of new phosphine (B1218219) ligands for nickel has historically received less attention than for palladium, and ligands designed for palladium have often proven ineffective for nickel-catalyzed reactions. ucla.edubohrium.com This has spurred intensive research into creating novel phosphine ligands specifically tailored for nickel's unique properties.
Future work is moving beyond simple trialkylphosphines to more complex and functionalized ligand architectures. Key strategies include:
Rational Ligand Design: Researchers are moving away from trial-and-error methods towards the rational design of ligands. This involves the precise tuning of the electronic and steric properties of phosphine ligands to enhance catalyst performance. rsc.org A significant finding is that remote steric hindrance, rather than just bulkiness near the metal center, can be a crucial design element for effective nickel-phosphine catalysts. bohrium.comnih.gov
Diversification Strategies: New synthetic methods are being developed to allow for the rapid diversification of existing phosphine ligands. One such strategy involves a nickel-catalyzed process that enables the direct exchange of substituents on a tertiary phosphine, allowing for the creation of a wide range of alkylphosphine derivatives from a common precursor. rsc.orgethz.chchemrxiv.orgnih.govchemrxiv.org This approach can be performed in a one-pot sequence, accelerating the discovery of new and improved ligands. rsc.orgethz.ch
Functionalized and Hybrid Ligands: There is a growing interest in bidentate and hybrid ligands that combine a phosphine donor with another coordinating group. These include phosphine-phenolate, phosphine-sulfonate, phosphine-imidate, and bisphosphine-monoxide ligands. mdpi.comnih.govacs.org These architectures can offer enhanced stability and activity, particularly in challenging reactions like the copolymerization of ethylene (B1197577) with polar monomers. mdpi.comacs.orgacs.orgrsc.orgrsc.org For instance, phosphine-phenolate nickel complexes with bulky alkyl groups on the phosphorus atom have shown success in the regiocontrolled copolymerization of propylene (B89431) with polar monomers. nih.govfigshare.comacs.org
Table 1: Evolution of Phosphine Ligands for Nickel Catalysis
| Feature | Traditional Ligands (e.g., Trimethylphosphine) | Next-Generation Ligands |
|---|---|---|
| Design Principle | Simplicity, high electron density | Rational design, remote sterics, functional groups bohrium.comrsc.org |
| Structure | Monodentate, simple alkyl/aryl groups | Bidentate, hybrid, functionalized backbones mdpi.comnih.gov |
| Synthesis | Standard multi-step syntheses | Ligand diversification, one-pot modifications rsc.orgethz.ch |
| Key Application | Fundamental reactivity studies, simple cross-coupling | High-temperature polymerization, complex couplings mdpi.comacs.org |
Exploration of Novel Reactivity and Transformation Pathways
The unique electronic structure of nickel(0) complexes like tetrakis(trimethylphosphine)nickel(0) enables a wide range of chemical transformations. Research is focused on harnessing this reactivity to develop unprecedented bond-forming reactions and catalytic cycles.
Emerging areas of exploration include:
Reductive Cross-Coupling: Nickel's ability to undergo facile changes in oxidation state is being exploited in reductive cross-coupling reactions between two different electrophiles. This avoids the need for pre-formed organometallic reagents. chinesechemsoc.org The development of electrochemical and photochemical methods to drive these reactions represents a significant trend towards more sustainable synthesis. chinesechemsoc.orgrsc.orgrsc.org
C-H Bond Functionalization: Nickel-phosphine systems are being investigated for the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. This allows for more atom-economical synthetic routes to complex molecules.
Decarbonylative Reactions: The ability of nickel to mediate decarbonylation is being explored to develop new synthetic strategies. For example, DFT calculations have been used to study the mechanism of nickel-catalyzed decarbonylation of lactones, revealing that the electronic properties of the phosphine ligand play a dominant role. researchgate.netrsc.org
New Catalytic Cycles: Researchers are uncovering entirely new catalytic pathways. For instance, a nickel complex with a hemilabile ligand, which can change its coordination mode during the reaction, has been shown to be highly effective in alkyne cyclotrimerization. DFT studies are often employed to elucidate these complex reaction mechanisms. rsc.org
Advanced Computational Approaches for Predictive Catalyst Design
The synergy between computational chemistry and experimental work is accelerating the discovery of new catalysts. rsc.org Advanced computational methods are becoming indispensable for understanding reaction mechanisms and predicting catalyst performance before a single experiment is run.
Key trends in this area include:
Quantitative Structure-Activity Relationships (QSAR): Researchers are developing models that correlate computed ligand properties with experimentally observed catalyst performance. By quantifying steric and electronic parameters (like cone angle and buried volume) for a range of phosphine ligands, statistical regression analysis can identify the key features that lead to a successful catalyst for a specific reaction. ucla.edubohrium.comnih.gov This approach has been successfully used to develop a predictive model for a nickel-catalyzed Suzuki coupling. bohrium.comnih.gov
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for elucidating detailed reaction mechanisms. rsc.orgnih.gov It can be used to calculate the energies of intermediates and transition states, providing crucial insights into reaction pathways and the origins of selectivity. researchgate.netrsc.orgrsc.org For example, DFT studies have revealed the mechanistic details of nickel-catalyzed intramolecular cyclization of alkynones and the critical role of the phosphine ligand in decarbonylation reactions. researchgate.netrsc.orgrsc.org
Machine Learning (ML): ML is emerging as a powerful tool to accelerate catalyst design. ML models can be trained on existing experimental or computational data to predict the performance of new, untested catalysts. rsc.orgresearchgate.netacs.org This data-driven approach can efficiently search vast chemical spaces to identify promising catalyst candidates, significantly reducing the time and resources required for experimental screening. rsc.orgacs.org Interpretable ML frameworks are being developed to not only predict activity but also to provide physical insights into what makes a catalyst effective. rsc.org
Table 2: Computational Tools in Nickel-Phosphine Catalyst Design
| Computational Method | Application | Key Insights | Relevant Studies |
|---|---|---|---|
| Ligand Parameterization | Correlating ligand properties with catalytic activity | Identification of key descriptors (e.g., remote sterics) for success. | ucla.edubohrium.comnih.gov |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and selectivity | Energy profiles of catalytic cycles, role of ligands. | researchgate.netrsc.orgrsc.orgnih.gov |
| Machine Learning (ML) | Predicting catalyst performance from data | Rapid screening of large catalyst libraries, identifying optimal compositions. | rsc.orgresearchgate.netacs.orgacs.org |
Applications in Complex Molecule Synthesis and Sustainable Chemistry
The development of advanced nickel-phosphine catalysts is directly translating into powerful new tools for organic synthesis, with a strong emphasis on sustainability.
Copolymerization of Polar Monomers: A major goal in polymer chemistry is the incorporation of polar functional groups into nonpolar polymers like polyethylene. This is challenging for many catalysts. However, new phosphine-sulfonate and phosphine-phenolate nickel catalysts have been developed that show high activity and stability for the copolymerization of ethylene with various polar monomers. mdpi.comnih.govacs.org These catalysts can produce high-molecular-weight functionalized polyolefins under industrially relevant conditions. mdpi.comacs.org
Green Chemistry: The use of nickel, an earth-abundant and inexpensive metal, is a cornerstone of green chemistry. ucla.educhemistryworld.comacs.org Research is focused on developing nickel-catalyzed reactions that can be run in environmentally benign solvents, such as alcohols, and under milder conditions. acs.org Furthermore, electro- and photocatalytic methods are being developed to replace stoichiometric chemical reductants with electricity or light, further enhancing the sustainability of these processes. chinesechemsoc.orgrsc.orgrsc.org
Hydrogen Production: Nickel-phosphine complexes are being investigated as electrocatalysts for the production of hydrogen from protons. A novel nickel complex showed fast and efficient catalysis with a high turnover frequency at a low overpotential, highlighting the potential for these systems in clean energy applications. nih.gov
Table 3: Emerging Applications of Advanced Nickel-Phosphine Catalysis
| Application Area | Specific Transformation | Significance | Catalyst Type |
|---|---|---|---|
| Sustainable Polymers | Ethylene/polar monomer copolymerization | Creates functional, high-value polymers from simple feedstocks. | Phosphine-sulfonate, Phosphine-phenolate mdpi.comacs.org |
| Green Synthesis | Cross-coupling in green solvents | Reduces environmental impact by replacing harmful solvents and expensive metals. | Ni(PPh3)2Cl2 / PPh3 acs.org |
| Reductive Coupling | Electrochemical cross-electrophile coupling | Avoids stoichiometric metal waste by using electrons as the reductant. | Generic Nickel-Phosphine rsc.orgrsc.org |
| Energy | Electrocatalytic hydrogen production | Offers a pathway to clean fuel generation using earth-abundant metals. | [Ni(bdt)(dppf)] nih.gov |
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare Tetrakis(trimethylphosphine)nickel, and how are these reactions optimized?
- Methodology : Synthesis typically involves the reduction of nickel(II) precursors (e.g., nickel chloride) in the presence of trimethylphosphine ligands under inert atmospheres. For example, hydrothis compound is used as a catalyst precursor in coupling reactions, synthesized via ligand substitution under controlled conditions .
- Optimization : Reaction parameters such as temperature (room temperature to 60°C), solvent choice (tetrahydrofuran), and stoichiometric ratios of nickel to ligand are critical. Air-sensitive handling (glovebox or Schlenk techniques) is essential to prevent oxidation .
| Synthetic Route | Key Conditions | Characterization | Reference |
|---|---|---|---|
| Ligand substitution | THF, rt, inert atmosphere | EPR, NMR, X-ray crystallography |
Q. How is the tetrahedral geometry of this compound confirmed experimentally?
- Spectroscopic Methods : X-ray crystallography is the gold standard for structural determination. EPR spectroscopy identifies ligand-centered radicals and spin density distribution, as observed in related trimethylphosphine-nickel complexes .
- Computational Analysis : Density Functional Theory (DFT) calculations corroborate experimental data by mapping electron density and oxidation states .
Q. What safety protocols are critical when handling this compound?
- Handling : Use inert atmospheres (nitrogen/argon), avoid moisture, and store at ≤4°C in sealed containers. Decomposition releases toxic gases (e.g., CO, phosphorus oxides) .
- Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes. Use self-contained breathing apparatus in fire scenarios .
| Hazard | Precaution | Reference |
|---|---|---|
| Air sensitivity | Inert atmosphere storage | |
| Toxicity | Fume hood usage, PPE (gloves, goggles) |
Advanced Research Questions
Q. How does this compound facilitate catalytic C–C bond formation in cross-coupling reactions?
- Mechanistic Insight : The nickel(0) center undergoes oxidative addition with organic halides, forming nickel(II) intermediates. Subsequent transmetalation and reductive elimination yield coupled products. Computational studies highlight ligand-assisted stabilization of low-coordination intermediates .
- Case Study : In allyl ether cleavage, the catalyst isomerizes substrates via β-hydride elimination, enabling bond activation under mild conditions .
Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound complexes?
- EPR Spectroscopy : Identifies ligand-centered radicals and spin density distribution, distinguishing Ni(II) from Ni(0) states .
- XAS (X-ray Absorption Spectroscopy) : Probes nickel oxidation states and ligand-metal charge transfer in operando conditions.
Q. How do environmental factors (e.g., solvent, temperature) influence the stability of this compound?
- Decomposition Pathways : Exposure to moisture or oxygen triggers ligand dissociation, forming NiO and phosphine oxides. Thermal gravimetric analysis (TGA) quantifies stability thresholds (e.g., decomposition onset at >100°C) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stability by coordinating to nickel, while protic solvents accelerate degradation .
Q. What computational approaches are used to model the redox behavior of this compound?
- DFT/Molecular Dynamics : Simulate electron transfer processes and predict redox potentials. For example, spin density maps reveal ligand-dominated redox activity in Ni(II) complexes .
- TD-DFT (Time-Dependent DFT) : Models electronic transitions in UV-vis spectra, correlating with experimental absorption bands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
